molecular formula C12H11BrN2O B8522578 10-Bromo-6-methyl-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine

10-Bromo-6-methyl-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine

Cat. No. B8522578
M. Wt: 279.13 g/mol
InChI Key: UQCMUESMHRVJDG-UHFFFAOYSA-N
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Patent
US09034866B2

Procedure details

To a solution of 2-(5-bromo-2-fluoro-phenyl)-1H-imidazole (250 mg, 1.0371 mmol) in dimethylformamide (3.0 mL) was added sodium hydride (1.1 equiv., 45.6 mg, 1.1408 mmol) at 0° C. The reaction was stirred at this temperature for 10 minutes, then (+/−)-propylene oxide (1.2 equiv., 0.09 mL, 1.2445 mmol) was added and the mixture was allowed to warm up to room temperature. The reaction was then heated to 95° C. for 6 h. The reaction mixture was cooled to room temperature and quenched with saturated aqueous ammonium chloride. The solution was extracted 3× with methylene chloride. The organic layers were combined, dried with sodium sulfate, and concentrated in vacuo. The crude was purified by flash chromatography (5-100% EtOAc in heptanes) to afford 188 mg (65% yield) of an orange solid.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
45.6 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.09 mL
Type
reactant
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5](F)=[C:6]([C:8]2[NH:9][CH:10]=[CH:11][N:12]=2)[CH:7]=1.[H-].[Na+].[CH2:16]1[O:19][CH:17]1[CH3:18]>CN(C)C=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[O:19][CH:17]([CH3:18])[CH2:16][N:9]3[CH:10]=[CH:11][N:12]=[C:8]3[C:6]=2[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C=1NC=CN1)F
Name
Quantity
45.6 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.09 mL
Type
reactant
Smiles
C1C(C)O1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at this temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then heated to 95° C. for 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted 3× with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude was purified by flash chromatography (5-100% EtOAc in heptanes)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C=CC2=C(C=3N(CC(O2)C)C=CN3)C1
Measurements
Type Value Analysis
AMOUNT: MASS 188 mg
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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